![molecular formula C17H14N6O B2434734 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1798637-46-3](/img/structure/B2434734.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide” is a derivative of imidazo[1,2-a]pyridine . Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole .
Synthesis Analysis
The compound was synthesized and obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research Institute (CSIR–CLRI), Chennai .Scientific Research Applications
Radiolabeling for Imaging Receptors
One notable application of imidazo[1,2-a]pyridine derivatives, closely related to the specified chemical, is in the development of radioligands for imaging peripheral benzodiazepine receptors (PBR) using Single Photon Emission Computed Tomography (SPECT). These ligands demonstrate high affinity and selectivity towards PBR, making them potential tools for studying the receptor in vivo (Katsifis et al., 2000).
Anticancer Activity
Another significant area of research involves the synthesis and evaluation of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives for their antitumor properties. These compounds have been shown to exhibit excellent anticancer activity against various cell lines, indicating the potential role of the imidazo[1,2-a]pyridine and urea fragments in antitumor activity (Chena et al., 2022).
Chemical Synthesis and Characterization
Research also focuses on the synthesis, crystal structure, and vibrational properties of derivatives. Such studies provide insights into the molecular structure, hydrogen bonding, and intramolecular interactions that stabilize these compounds. These characteristics are crucial for understanding the compound's chemical behavior and potential applications in material science or as pharmaceutical intermediates (Dong-Mei Chen et al., 2021).
Mechanism of Action
The compound inhibits the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the compound completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Safety and Hazards
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(10-23-12-18-11-19-23)21-14-6-2-1-5-13(14)15-9-22-8-4-3-7-16(22)20-15/h1-9,11-12H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYAWEAWDFVAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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